molecular formula C12H18O B8806207 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone CAS No. 62501-24-0

1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone

Cat. No.: B8806207
CAS No.: 62501-24-0
M. Wt: 178.27 g/mol
InChI Key: DXLORVVCLBWYCC-UHFFFAOYSA-N
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Description

1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone, also known as 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one, is a bicyclic ketone with the molecular formula C12H18O . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone typically involves the reaction of camphene with acetic anhydride in the presence of a catalyst such as zinc chloride . The reaction proceeds through an electrophilic addition mechanism, resulting in the formation of the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone is unique due to its specific combination of a bicyclic structure and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

62501-24-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone

InChI

InChI=1S/C12H18O/c1-7-5-10-11(12(10,3)4)6-9(7)8(2)13/h5,9-11H,6H2,1-4H3

InChI Key

DXLORVVCLBWYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C2(C)C)CC1C(=O)C

Origin of Product

United States

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